molecular formula C12H17ClO B7996302 1-(4-Chloro-3,5-dimethylphenyl)-1-butanol

1-(4-Chloro-3,5-dimethylphenyl)-1-butanol

Cat. No.: B7996302
M. Wt: 212.71 g/mol
InChI Key: ISLQZZMYMOLPHJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3,5-dimethylphenyl)-1-butanol is an organic compound characterized by the presence of a butanol group attached to a chlorinated dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3,5-dimethylphenyl)-1-butanol typically involves the reaction of 4-chloro-3,5-dimethylphenyl with butanol under specific conditions. One common method is the Friedel-Crafts alkylation, where 4-chloro-3,5-dimethylphenyl is reacted with butanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3,5-dimethylphenyl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 1-(4-Chloro-3,5-dimethylphenyl)-1-butanone.

    Reduction: Formation of 1-(4-Chloro-3,5-dimethylphenyl)butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3,5-dimethylphenyl)-1-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3,5-dimethylphenyl)-1-butanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

    4-Chloro-3,5-dimethylphenol: Shares the chlorinated dimethylphenyl ring but lacks the butanol group.

    1-(4-Chloro-3,5-dimethylphenyl)-1-propanol: Similar structure but with a propanol group instead of butanol.

Uniqueness: 1-(4-Chloro-3,5-dimethylphenyl)-1-butanol is unique due to the presence of the butanol group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(4-chloro-3,5-dimethylphenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c1-4-5-11(14)10-6-8(2)12(13)9(3)7-10/h6-7,11,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLQZZMYMOLPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)C)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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